

An In-depth Technical Guide to 1,3-dimethoxy-2,2-dimethylpropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethoxy-2,2-dimethylpropane

Cat. No.: B3049442

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1,3-dimethoxy-2,2-dimethylpropane**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

1,3-dimethoxy-2,2-dimethylpropane, with the CAS number 20637-32-5, is a diether with the molecular formula C₇H₁₆O₂.^{[1][2][3]} Its structure features a neopentyl backbone with two methoxy groups. This combination imparts notable stability to the molecule.^[4]

Quantitative Chemical Data

Below is a summary of the key quantitative data for **1,3-dimethoxy-2,2-dimethylpropane**. Please note that while some physical properties have been predicted, experimentally determined values are not readily available in the literature.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O ₂	[1] [2] [3]
Molecular Weight	132.20 g/mol	[2]
CAS Number	20637-32-5	[1] [2] [3]
Boiling Point (Predicted)	125.0 ± 8.0 °C at 760 mmHg	[5]
Flash Point (Predicted)	14.4 ± 18.0 °C	[5]
Topological Polar Surface Area	18.5 Å ²	[2] [3]
Complexity	61.3	[2] [3]
Rotatable Bond Count	4	[2] [3]
Hydrogen Bond Acceptor Count	2	[2] [3]

Synthesis of 1,3-dimethoxy-2,2-dimethylpropane

The primary route for the synthesis of **1,3-dimethoxy-2,2-dimethylpropane** involves the etherification of 2,2-dimethylpropane-1,3-diol (also known as neopentyl glycol).[\[4\]](#) Two common methods for this transformation are the Williamson ether synthesis and acid-catalyzed etherification.

Experimental Protocols

1. Williamson Ether Synthesis (General Protocol)

The Williamson ether synthesis is a versatile method for preparing ethers. For **1,3-dimethoxy-2,2-dimethylpropane**, this would involve the deprotonation of 2,2-dimethylpropane-1,3-diol followed by reaction with a methylating agent.

- Materials:

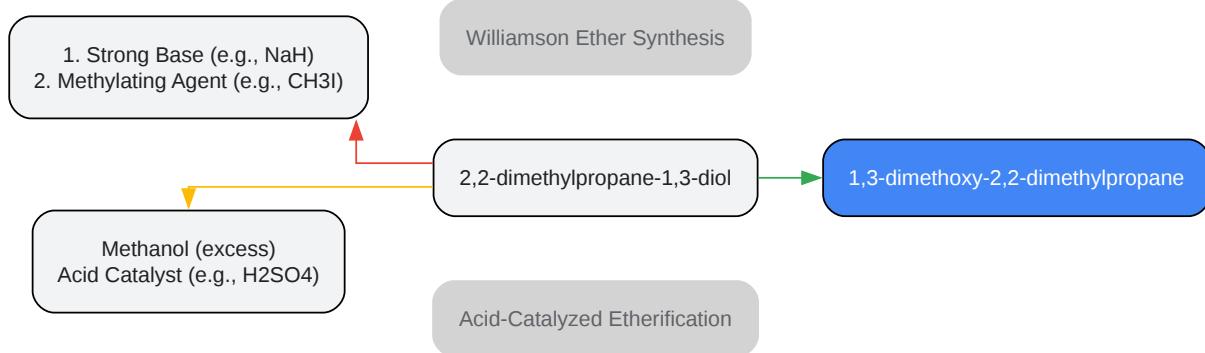
- 2,2-dimethylpropane-1,3-diol
- Sodium hydride (NaH) or another strong base

- Methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Methodology:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylpropane-1,3-diol in the chosen anhydrous solvent.
 - Cool the solution in an ice bath.
 - Carefully add sodium hydride in portions to the stirred solution. Hydrogen gas will evolve.
 - Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the formation of the dialkoxide.
 - Cool the mixture again in an ice bath and add the methylating agent (e.g., methyl iodide) dropwise.
 - After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting material.
 - Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by fractional distillation to obtain **1,3-dimethoxy-2,2-dimethylpropane**.

2. Acid-Catalyzed Etherification (General Protocol)

This method involves the direct reaction of 2,2-dimethylpropane-1,3-diol with an excess of methanol in the presence of a strong acid catalyst.^[4]

- Materials:
 - 2,2-dimethylpropane-1,3-diol
 - Methanol (in excess, also serves as the solvent)
 - Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
- Methodology:
 - Dissolve 2,2-dimethylpropane-1,3-diol in a large excess of methanol in a round-bottom flask.
 - Carefully add a catalytic amount of the strong acid to the solution.
 - Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography (GC). The reaction involves the protonation of the hydroxyl groups, followed by nucleophilic attack by methanol in an SN2-type reaction.[\[4\]](#)
 - Once the reaction is complete, cool the mixture to room temperature.
 - Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
 - Remove the excess methanol under reduced pressure.
 - Partition the residue between water and an organic solvent (e.g., diethyl ether).
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the resulting crude product by fractional distillation.


Signaling Pathways and Biological Activity

Currently, there is no available scientific literature that describes the involvement of **1,3-dimethoxy-2,2-dimethylpropane** in any specific biological signaling pathways. Its chemical structure, a stable and relatively unreactive diether, suggests its primary utility is as a synthetic intermediate or a solvent rather than a biologically active molecule.[\[4\]](#) Research on related

dialkyl ethers has explored their potential as antimicrobial agents and their interactions with cell membranes, but specific studies on **1,3-dimethoxy-2,2-dimethylpropane** are lacking.

Visualizations

As there is no information on signaling pathways involving **1,3-dimethoxy-2,2-dimethylpropane**, the following diagram illustrates the general synthesis pathway from 2,2-dimethylpropane-1,3-diol.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,3-dimethoxy-2,2-dimethylpropane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 2. 1,3-Dimethoxy-2,2-dimethylpropane | C7H16O2 | CID 542279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]
- 4. 1,3-Dimethoxy-2,2-dimethylpropane | 20637-32-5 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-dimethoxy-2,2-dimethylpropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049442#1-3-dimethoxy-2-2-dimethylpropane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com